Impromidine Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
Impromidine Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Impromidine hydrochloride is a potent and highly selective histamine (B1213489) H₂ receptor agonist, a class of compounds pivotal in the study of gastric acid secretion and the broader physiological roles of the H₂ receptor. This technical guide provides an in-depth overview of the discovery of Impromidine, a plausible synthetic route based on analogous chemical syntheses, and a detailed exploration of its mechanism of action through the Gαs signaling pathway. Furthermore, this document outlines key experimental protocols for the characterization of Impromidine's pharmacological profile, including binding affinity and functional agonist activity assays. Quantitative data from various studies are summarized for comparative analysis.
Discovery and Historical Context
Impromidine, also known as SK&F 92676, was first reported in 1978 by Durant and colleagues.[1] Their research identified Impromidine as a powerful and specific agonist at histamine H₂ receptors, distinguishing it from histamine's broader activity at other histamine receptor subtypes.[1] This discovery provided a valuable pharmacological tool to selectively probe the function of H₂ receptors, particularly their role in stimulating gastric acid secretion.[2] Its development was a significant step in understanding the structure-activity relationships of histamine H₂ receptor ligands.
Plausible Chemical Synthesis of Impromidine Hydrochloride
While a detailed, step-by-step synthesis of Impromidine hydrochloride is not extensively published, a plausible synthetic route can be constructed based on the known synthesis of structurally related guanidine-containing compounds and histamine H₂ receptor agonists. The core of the synthesis involves the construction of the substituted guanidine (B92328) moiety by coupling two different imidazole-containing side chains.
A likely approach would involve the reaction of two key precursor amines with a thiourea (B124793) derivative, followed by desulfurization to form the guanidine.
Precursor Molecules:
-
Precursor A: 3-(1H-imidazol-4-yl)propan-1-amine
-
Precursor B: 2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethan-1-amine
-
Guanylating Agent: A suitable thiourea derivative, for example, a protected S-methylisothiourea.
Plausible Synthesis Steps:
-
Synthesis of Precursor A: This can be achieved through standard methods for the alkylation of imidazole (B134444).
-
Synthesis of Precursor B: This involves the reaction of 4-(chloromethyl)-5-methyl-1H-imidazole with cysteamine.
-
Formation of the Thiourea Intermediate: Precursor A is reacted with a protected S-methylisothiourea derivative to form an intermediate isothiourea.
-
Guanidine Formation: The intermediate isothiourea is then reacted with Precursor B. This is a nucleophilic substitution reaction where the amino group of Precursor B displaces the S-methyl group of the isothiourea, forming the guanidine core of Impromidine. This reaction is often facilitated by a thiophilic agent, such as a mercury (II) or copper (II) salt, to activate the thiourea for displacement.[3]
-
Deprotection and Salt Formation: Any protecting groups used on the imidazole rings are removed. The final product is then treated with hydrochloric acid to form the stable Impromidine hydrochloride salt, which can be purified by recrystallization.
Mechanism of Action: The Histamine H₂ Receptor Signaling Pathway
Impromidine exerts its effects by acting as an agonist at the histamine H₂ receptor, which is a G-protein coupled receptor (GPCR).[4] The H₂ receptor is primarily coupled to the Gαs stimulatory G-protein.[5][6]
Caption: Histamine H₂ Receptor Signaling Pathway.
Upon binding of Impromidine to the H₂ receptor, the following cascade is initiated:
-
Receptor Activation: Impromidine binding induces a conformational change in the H₂ receptor.
-
G-Protein Activation: The activated receptor promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit (Gαs) of the associated G-protein.[7]
-
G-Protein Dissociation: The Gαs-GTP complex dissociates from the βγ-subunits.
-
Adenylyl Cyclase Activation: The Gαs-GTP complex binds to and activates the enzyme adenylyl cyclase.[8]
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP).[8][9]
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and binds to the regulatory subunits of Protein Kinase A (PKA), causing the release and activation of the catalytic subunits.[10]
-
Cellular Response: Activated PKA then phosphorylates various downstream target proteins, leading to the final cellular response, such as the stimulation of the proton pump (H⁺/K⁺-ATPase) in gastric parietal cells, resulting in increased gastric acid secretion.[4]
Experimental Protocols for Pharmacological Characterization
A comprehensive characterization of Impromidine hydrochloride involves a series of in vitro and in vivo experiments to determine its binding affinity, functional potency and efficacy, and physiological effects.
Caption: Experimental workflow for Impromidine characterization.
In Vitro Assays
This assay measures the affinity of Impromidine for the H₂ receptor.
-
Objective: To determine the equilibrium dissociation constant (Kᵢ) of Impromidine for the H₂ receptor.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human H₂ receptor (e.g., CHO-K1 or HEK293 cells).[11][12]
-
Competition Binding: Incubate the cell membranes with a constant concentration of a radiolabeled H₂ receptor antagonist (e.g., [³H]-tiotidine) and increasing concentrations of unlabeled Impromidine hydrochloride.[12]
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the Impromidine concentration. The IC₅₀ (concentration of Impromidine that inhibits 50% of the specific radioligand binding) is determined by non-linear regression. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
This functional assay measures the ability of Impromidine to stimulate the production of the second messenger cAMP.
-
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of Impromidine as an H₂ receptor agonist.
-
Methodology:
-
Cell Culture: Use a cell line expressing the H₂ receptor (e.g., HEK293 or CHO cells).
-
Stimulation: Treat the cells with increasing concentrations of Impromidine hydrochloride in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the amount of cAMP in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).[1][13]
-
Data Analysis: Plot the cAMP concentration against the logarithm of the Impromidine concentration. The EC₅₀ (concentration of Impromidine that produces 50% of the maximal response) and the Eₘₐₓ (maximal response) are determined by fitting the data to a sigmoidal dose-response curve.
-
In Vivo Assay
This in vivo assay directly measures the physiological effect of Impromidine on gastric acid secretion.
-
Objective: To quantify the dose-dependent stimulation of gastric acid secretion by Impromidine.
-
Methodology:
-
Animal Model: Use conscious dogs surgically prepared with a Heidenhain pouch, which is an isolated portion of the stomach that allows for the collection of pure gastric juice.[14][15]
-
Drug Administration: Administer Impromidine hydrochloride intravenously at various infusion rates.
-
Sample Collection: Collect gastric juice from the Heidenhain pouch at regular intervals.
-
Analysis: Measure the volume of the collected gastric juice and determine the acid concentration by titration with a standard base (e.g., NaOH).
-
Data Analysis: Calculate the acid output (mmol H⁺/unit time) and plot it against the dose or infusion rate of Impromidine to generate a dose-response curve.
-
Quantitative Data Summary
The following tables summarize key quantitative data for Impromidine hydrochloride from various studies.
Table 1: In Vitro Potency and Efficacy of Impromidine
| Parameter | Value | Assay System | Reference |
| EC₅₀ | 3.7 nM | Guinea pig atrium (chronotropic response) | Durant et al. (1978) |
| Relative Potency | ~50x Histamine | Guinea pig atrium (chronotropic response) | Durant et al. (1978) |
| EC₅₀ | 0.26 x 10⁻⁸ mol/kg/hr | Heidenhain pouch dog (gastric acid secretion) | McIsaac et al. (1981) |
Table 2: In Vivo Effects of Impromidine on Gastric Acid Secretion
| Species | Dose | Effect | Reference |
| Human | 10 µg/kg/hr (IV infusion) | Significant increase in gastric acid output | McIsaac et al. (1981) |
| Dog | 0.05-1.6 x 10⁻⁸ mol/kg/hr | Dose-dependent increase in gastric acid secretion | McIsaac et al. (1981) |
Conclusion
Impromidine hydrochloride remains a cornerstone tool for the study of histamine H₂ receptors. Its high potency and selectivity have been instrumental in elucidating the physiological and pathological roles of this receptor, particularly in the context of gastric acid secretion. The plausible synthetic route outlined, based on established chemical principles for guanidine synthesis, provides a framework for its potential laboratory-scale preparation. The detailed mechanism of action through the Gαs signaling pathway and the standardized experimental protocols for its characterization offer a comprehensive guide for researchers in pharmacology and drug development. The quantitative data presented underscore its significant potency as an H₂ receptor agonist. Further research into the synthesis of novel analogs based on the Impromidine scaffold may lead to the development of new therapeutic agents with tailored pharmacological profiles.
References
- 1. cAMP accumulation assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Histamine H2 receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Adenylyl Cyclases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 10. cAMP signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Physiological implications of biased signaling at histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 14. Gastric acid secretion in the dog: a mechanism-based pharmacodynamic model for histamine stimulation and irreversible inhibition by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cholinergic mechanism of acid secretion in the dog: an in vivo and in vitro comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
